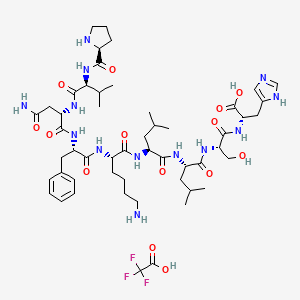

Hemopressin(human, mouse) (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hemopressin (human, mouse) (TFA) is a nonapeptide derived from the α1-chain of hemoglobin. Initially isolated from rat brain homogenates, it is an orally active, selective inverse agonist of CB1 cannabinoid receptors. Hemopressin (human, mouse) (TFA) demonstrates antinociceptive effects in inflammatory pain models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hemopressin (human, mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of Hemopressin (human, mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Hemopressin (human, mouse) (TFA) primarily undergoes hydrolysis and enzymatic degradation. It is metabolized in vivo and in vitro by endopeptidase 24.15, neurolysin, and angiotensin-converting enzyme (ACE) .

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Enzymatic Degradation: Enzymes such as endopeptidase 24.15, neurolysin, and ACE.

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and amino acids .

Wissenschaftliche Forschungsanwendungen

Hemopressin (human, mouse) (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and degradation.

Biology: Investigated for its role in modulating cannabinoid receptor activity and its effects on pain perception

Industry: Utilized in the development of new analgesic drugs and cannabinoid receptor modulators

Wirkmechanismus

Hemopressin (human, mouse) (TFA) exerts its effects by acting as an inverse agonist at CB1 cannabinoid receptors. It inhibits agonist-induced receptor internalization and modulates the activity of appetite pathways in the brain. The peptide also causes hypotension in anesthetized rats and reduces mechanical hyperalgesia in chronic constriction injury (CCI) models .

Vergleich Mit ähnlichen Verbindungen

Hemopressin (rat): Another nonapeptide derived from the α1-chain of hemoglobin, with similar CB1 receptor activity.

RVD-Hpα acetate: A peptide with similar antinociceptive properties.

Uniqueness: Hemopressin (human, mouse) (TFA) is unique due to its selective inverse agonist activity at CB1 cannabinoid receptors and its ability to modulate pain and appetite pathways without causing significant adverse effects .

Eigenschaften

Molekularformel |

C52H80F3N13O14 |

|---|---|

Molekulargewicht |

1168.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H79N13O12.C2HF3O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;3-2(4,5)1(6)7/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);(H,6,7)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |

InChI-Schlüssel |

DNARUOVIRGIROR-KXKZAZQTSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)

![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)

![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)